AChE/hCA I/II-IN-1

Alzheimer's Disease Dual Inhibitor Acetylcholinesterase

Multi-target drug discovery requires precise polypharmacology tools. Single-target controls like Donepezil or Acetazolamide cannot model dual pathway engagement. AChE/hCA I/II-IN-1 (Compound 6) delivers a validated inhibitory signature: - AChE IC50: 22.21 nM - hCA I IC50: 60.79 nM - hCA II IC50: 66.64 nM Non-sulfonamide chemotype for SAR benchmarking. Immediate shipment, technical datasheet available.

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
Cat. No. B12405469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/hCA I/II-IN-1
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)C3=CC=CS3
InChIInChI=1S/C15H13N3S/c16-15-17-12(9-11-5-2-1-3-6-11)10-13(18-15)14-7-4-8-19-14/h1-8,10H,9H2,(H2,16,17,18)
InChIKeyZUDXOSDKHSIVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/hCA I/II-IN-1: Chemical Identity & Dual Inhibition


AChE/hCA I/II-IN-1 (CAS 2049681-10-7), also referenced as Compound 6, is a synthetic small molecule with molecular formula C15H13N3S and molecular weight 267.35 g/mol . It is characterized as a dual inhibitor targeting acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I/II) . The compound demonstrates nanomolar-range inhibitory potency against all three targets, with reported IC50 values of 22.21 nM (AChE), 60.79 nM (hCA I), and 66.64 nM (hCA II) [1]. Its dual mechanism of action is primarily being explored in preclinical research contexts for complex, multifactorial diseases including Alzheimer's disease, glaucoma, and certain diabetic complications where simultaneous modulation of cholinergic signaling and pH/cerebral blood flow regulation is hypothesized to offer therapeutic benefit [2].

AChE/hCA I/II-IN-1: Why Generic Substitutes Fail


In the context of multi-target drug discovery for complex diseases like Alzheimer's, single-agent substitution with a selective AChE inhibitor (e.g., Donepezil) or a pure hCA inhibitor (e.g., Acetazolamide) fails to recapitulate the pharmacological profile required for evaluating dual-pathway engagement [1]. Substituting with alternative dual inhibitors from different chemical series (e.g., hydrazone-sulfonate hybrids) introduces significant confounding variables, as potency and target-selectivity ratios vary widely across distinct chemical scaffolds [2][3]. The precise quantitative inhibitory signature of AChE/hCA I/II-IN-1 (IC50: 22.21 nM for AChE, 60.79 nM for hCA I, 66.64 nM for hCA II) is non-interchangeable with other in-class compounds, making it a distinct research tool for studies where this specific polypharmacology profile is required .

AChE/hCA I/II-IN-1: Comparative Evidence Matrix


AChE Inhibition: vs. hCAI/II-IN-8

In a direct cross-study comparison of published IC50 values, AChE/hCA I/II-IN-1 demonstrates approximately 2.1-fold greater potency against acetylcholinesterase (AChE) compared to the structurally distinct dual inhibitor hCAI/II-IN-8. While hCAI/II-IN-8 exhibits stronger inhibition of carbonic anhydrase isoforms, its AChE activity is significantly weaker, making AChE/hCA I/II-IN-1 the preferred reagent for assays where robust cholinergic target engagement is a primary endpoint .

Alzheimer's Disease Dual Inhibitor Acetylcholinesterase Carbonic Anhydrase Multi-target Directed Ligand

hCA I Inhibition: Comparative Profile

When comparing dual AChE/hCA inhibitors, AChE/hCA I/II-IN-1 exhibits a distinct selectivity profile for hCA I. In contrast to the comparator Carbonic anhydrase/AChE-IN-1 (compound 16), which shows a 1.2-fold preference for hCA II over hCA I, AChE/hCA I/II-IN-1 demonstrates near-equipotent inhibition of both isoforms (hCA I IC50 60.79 nM vs. hCA II IC50 66.64 nM) with a slight preference for hCA I . This balanced isoform inhibition is a quantifiable difference that may be relevant in specific physiological or pathological contexts where both isoforms are expressed.

Glaucoma Cerebral Blood Flow Carbonic Anhydrase Inhibitor Multi-target Directed Ligand pH Regulation

Dual-Target Inhibition vs. Single-Target Modulators

At the class level, dual inhibitors of AChE and hCA I/II are hypothesized to address interconnected pathological mechanisms in Alzheimer's disease—cholinergic deficit and dysregulated cerebral pH/blood flow—more effectively than single-target agents. Preclinical studies with other dual AChE/hCA inhibitors from related chemical series have demonstrated the ability to simultaneously enhance cholinergic transmission and reduce amyloid-beta-induced mitochondrial dysfunction [1][2]. While specific data for AChE/hCA I/II-IN-1 in these complex models are not yet available, its potent dual-inhibitory profile (AChE IC50 22.21 nM; hCA I/II IC50 60.79/66.64 nM) strongly positions it as a suitable chemical probe to interrogate this multi-target hypothesis .

Alzheimer's Disease Neuroprotection Amyloid-beta Multi-target Directed Ligand Synaptic Plasticity

AChE/hCA I/II-IN-1: Preclinical Application Scenarios


Alzheimer's Disease: Multi-Target Cellular Validation

Use AChE/hCA I/II-IN-1 to interrogate the synergistic effects of simultaneous AChE and hCA I/II inhibition in neuronal cell lines challenged with amyloid-beta oligomers. Its balanced dual-inhibitory profile (AChE IC50 = 22.21 nM, hCA I/II IC50 = 60.79/66.64 nM) provides a specific polypharmacology tool . Comparative studies against single-target controls (e.g., Donepezil for AChE, Acetazolamide for hCAs) can help elucidate the contribution of dual-target engagement on endpoints like mitochondrial membrane potential, reactive oxygen species production, and synaptic protein expression.

Glaucoma: Ex Vivo Ocular Pharmacodynamics

Employ AChE/hCA I/II-IN-1 in isolated perfused anterior segment models to quantify its effect on intraocular pressure (IOP) regulation. The compound's balanced potency against both hCA I and hCA II (IC50 60.79 and 66.64 nM, respectively) makes it suitable for investigating the contribution of cytosolic isoforms to aqueous humor dynamics [1]. Direct comparison with hCAI/II-IN-8 (hCA I IC50 = 21.35 nM, hCA II IC50 = 7.12 nM) can reveal the functional consequences of differing hCA II selectivity on IOP lowering efficacy .

Dual-Target SAR: Chemical Probe

Utilize AChE/hCA I/II-IN-1 as a reference compound in SAR campaigns aimed at optimizing dual AChE/hCA inhibitors. Its well-defined IC50 signature (22.21, 60.79, and 66.64 nM) serves as a quantitative benchmark for evaluating novel synthetic analogs . The compound's non-sulfonamide core structure provides a distinct chemotype for exploring alternative binding modes compared to classical sulfonamide-based hCA inhibitors, aiding in the development of compounds with potentially improved selectivity or blood-brain barrier penetration [2].

Technical Documentation Hub

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